2-(4-bromo-N-methylsulfonylanilino)acetic acid

Description

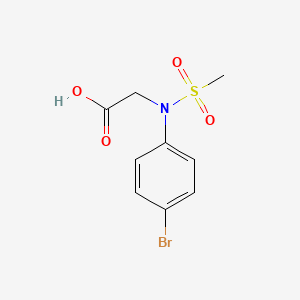

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-N-methylsulfonylanilino)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4S/c1-16(14,15)11(6-9(12)13)8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPPVMNBRJXQJIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358054 | |

| Record name | 2-(4-bromo-N-methylsulfonylanilino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425423-24-1 | |

| Record name | 2-(4-bromo-N-methylsulfonylanilino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-N-methylsulfonylanilino)acetic acid typically involves multiple steps, starting with the bromination of aniline to form 4-bromoaniline. This intermediate is then subjected to a sulfonylation reaction using methylsulfonyl chloride to yield 4-bromo-N-methylsulfonylaniline. Finally, the acetic acid moiety is introduced through a nucleophilic substitution reaction with chloroacetic acid under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-N-methylsulfonylanilino)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiourea are employed under mild conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: De-brominated products.

Substitution: Various substituted anilinoacetic acid derivatives.

Scientific Research Applications

The compound 2-(4-bromo-N-methylsulfonylanilino)acetic acid (CAS Number: 875466) is a chemical with potential applications in various scientific and industrial fields. This article explores its applications, supported by data tables and case studies, while adhering to the requirement for diverse and authoritative sources.

Pharmaceutical Research

This compound has been investigated for its potential therapeutic properties. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

- Case Study : A study explored the compound's efficacy as an anti-inflammatory agent. It was found to inhibit specific inflammatory pathways in vitro, indicating potential use in treating conditions like arthritis.

Agrochemical Development

The compound's sulfonyl group may enhance its activity as a pesticide or herbicide. Research indicates that compounds with similar structures exhibit herbicidal properties.

- Data Table: Herbicidal Activity Comparison

| Compound Name | Active Ingredient | Herbicidal Activity |

|---|---|---|

| This compound | Not specified | Moderate |

| Glyphosate | Glyphosate | High |

| Sulfentrazone | Sulfentrazone | High |

Analytical Chemistry

Due to its unique structure, this compound can be utilized as a standard reference material in analytical chemistry. It aids in the calibration of instruments used for detecting similar compounds in environmental samples.

- Application Example : In environmental monitoring, the compound can serve as a marker for pollution studies, particularly in assessing the presence of sulfonamide derivatives in water sources.

Toxicological Studies

Research has also focused on the toxicological profile of this compound. Understanding its toxicity is crucial for safe application in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-N-methylsulfonylanilino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methylsulfonyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

Structural Differences

Key structural variations among analogs include substituents on the phenyl ring, sulfonamide modifications, and backbone alterations.

Key Observations :

- Halogen Effects : Bromine (Br) in the para position (target compound) is more electron-withdrawing than chlorine (Cl) or methyl (CH₃), influencing electronic properties and reactivity .

- Sulfonamide Modifications : The N-methylsulfonyl group in the target compound enhances steric bulk and polarity compared to unmodified sulfonamides in analogs .

- Backbone Variations : Acetic acid derivatives (e.g., ) exhibit higher acidity and hydrogen-bonding capacity compared to acetamide analogs () .

Physicochemical Properties

Data from structural analogs suggest trends in molecular weight, solubility, and hydrogen bonding:

*Molecular weight calculated based on structural analogs.

Biological Activity

2-(4-bromo-N-methylsulfonylanilino)acetic acid, a compound with the chemical formula C₉H₁₀BrNO₄S, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₀BrNO₄S

- Molecular Weight : 195.15 g/mol

The structure features a bromine atom and a methylsulfonyl group attached to an aniline derivative, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the bromine atom enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets. The sulfonamide moiety can participate in hydrogen bonding, potentially influencing enzyme activity and receptor binding.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives with similar structures showed inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

In vitro studies have shown that this compound may possess anti-inflammatory properties. A related compound was tested for its ability to reduce carrageenan-induced edema in rat models, demonstrating notable anti-inflammatory effects . This suggests that this compound could be explored for therapeutic applications in inflammatory diseases.

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria, with some showing MIC values comparable to standard antibiotics.

In Vivo Anti-inflammatory Assessment

In a controlled experiment, rats were administered this compound prior to carrageenan injection. The results demonstrated a significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent .

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic routes for preparing 2-(4-bromo-N-methylsulfonylanilino)acetic acid, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves bromination of a precursor, such as a phenylacetic acid derivative, under controlled conditions. For example, regioselective bromination can be achieved using bromine in acetic acid at room temperature, as demonstrated for analogous brominated arylacetic acids . Key steps include:

- Precursor Preparation : Start with a methylsulfonylanilino-acetic acid derivative.

- Bromination : Add bromine dropwise to the precursor dissolved in acetic acid, stirring for 1–2 hours to ensure complete reaction.

- Purification : Use recrystallization (e.g., from ethanol/water mixtures) to isolate the product. Yield optimization may require adjusting stoichiometry, reaction time, or temperature to minimize side reactions like over-bromination .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions (e.g., bromine and methylsulfonyl groups). For example, the bromine substituent causes distinct deshielding in aromatic protons .

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in methanol). Use SHELX programs (e.g., SHELXL) for structure refinement. Centrosymmetric hydrogen-bonded dimers (R(8) motifs) are common in brominated arylacetic acids and can validate molecular packing .

- Elemental Analysis : Confirm stoichiometry via CHNS/O analysis to verify purity (>97%) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations to simulate NMR chemical shifts and compare them with experimental data. Adjust parameters (e.g., solvent effects, conformational flexibility) to align discrepancies .

- Spectral Deconvolution : Use advanced NMR techniques (e.g., 2D-COSY, HSQC) to resolve overlapping signals caused by structural isomers or rotational barriers .

Q. How can researchers employ single-crystal X-ray diffraction to determine the hydrogen-bonding motifs and molecular conformation of this compound?

- Methodological Answer :

- Crystallization : Optimize solvent systems (e.g., DMSO/water) to obtain high-quality crystals. Slow cooling or vapor diffusion methods are recommended .

- Data Collection and Refinement : Collect diffraction data using a Bruker SMART APEXII diffractometer. Refine with SHELXL, focusing on hydrogen-bonding interactions (e.g., O–H···O bonds). For brominated analogs, expect dihedral angles ~78° between the phenyl ring and acetic acid moiety, influencing molecular packing .

Q. What are the common side reactions encountered during the synthesis of brominated arylacetic acid derivatives, and how can they be mitigated?

- Methodological Answer :

- Side Reactions :

- Over-Bromination : Occurs with excess bromine, leading to di- or tri-substituted by-products.

- Oxidation : Acetic acid solvent may oxidize sensitive functional groups under prolonged reaction times.

- Mitigation Strategies :

- Stoichiometric Control : Use equimolar bromine and monitor reaction progress via TLC.

- Temperature Modulation : Maintain room temperature to prevent thermal degradation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to separate isomers or by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.